5-O-[4-[[(2S)-2-Hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
5-O-[4-[[(2S)-2-Hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
YM-430, also known as YM-15430; YM-154301; is a dual of β1 adrenergic receptor antagonist and calcium channel antagonist. YM430 could be both an antianginal and antihypertensive agent, because of its dual activities. YM430 (10(-8)-10(-6) M) inhibited 3,4-diaminopyridine-induced rhythmic contractions with an IC50 value of 59.2 nM. In anesthetized rats, YM430 (10-100 mg/kg PO) inhibited arginine vasopressin-induced ST-segment depression with an IC50 value of 36.6 mg/kg PO. YM430 may be of value in the treatment of various types of angina pectoris such as variant and stable angina.
Brand Name:
Vulcanchem
CAS No.:
153192-22-4
VCID:
VC0547576
InChI:
InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3
SMILES:
CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Molecular Formula:
C29H35N3O8
Molecular Weight:
553.6 g/mol
5-O-[4-[[(2S)-2-Hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.: 153192-22-4
Inhibitors
VCID: VC0547576
Molecular Formula: C29H35N3O8
Molecular Weight: 553.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 153192-22-4 |
---|---|
Product Name | 5-O-[4-[[(2S)-2-Hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Molecular Formula | C29H35N3O8 |
Molecular Weight | 553.6 g/mol |
IUPAC Name | 5-O-[4-[(2-hydroxy-3-phenoxypropyl)amino]butyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3 |
Standard InChIKey | HBXMSJLNXYLVTA-HOFKKMOUSA-N |
Isomeric SMILES | CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCCNC[C@@H](COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Appearance | White to off-white solid powder. |
Description | YM-430, also known as YM-15430; YM-154301; is a dual of β1 adrenergic receptor antagonist and calcium channel antagonist. YM430 could be both an antianginal and antihypertensive agent, because of its dual activities. YM430 (10(-8)-10(-6) M) inhibited 3,4-diaminopyridine-induced rhythmic contractions with an IC50 value of 59.2 nM. In anesthetized rats, YM430 (10-100 mg/kg PO) inhibited arginine vasopressin-induced ST-segment depression with an IC50 value of 36.6 mg/kg PO. YM430 may be of value in the treatment of various types of angina pectoris such as variant and stable angina. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4((S)-2-hydroxy-3-phenoxypropylamino)butylmethyl-2,6-dimethyl-((S)-4-(m-nitrophenyl))-1,4-dihydropyridine-3,5-dicarboxylic acid YM 15430-1 YM-15430-1 YM-15430-2 YM-15430-3 YM-15430-4 |
Reference | 1: Sasaki S, Nakagawa M. [Calcium channel blocker for therapy of patients with hypertension]. Nihon Rinsho. 1997 Aug;55(8):2061-6. Review. Japanese. PubMed PMID: 9284424. 2: Shibasaki K, Arai Y, Uchida W, Okazaki T, Asano M, Takenaka T. Antianginal effects of YM430, a novel calcium entry-blocking and beta-adrenoceptor-blocking agent in several experimental angina models. Gen Pharmacol. 1997 Oct;29(4):545-50. PubMed PMID: 9352300. 3: Shibasaki K, Uchida W, Takizawa K, Masuda N, Okazaki T, Inagaki O, Asano M, Takenaka T. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats. Biol Pharm Bull. 1997 Mar;20(3):230-6. PubMed PMID: 9084878. 4: Shibasaki K, Takizawa K, Uchida W, Takenaka T. Hypotensive effects of YM430, a 1,4-dihydropyridine derivative, in spontaneously hypertensive rats and renal hypertensive dogs. Jpn J Pharmacol. 1997 Feb;73(2):113-24. PubMed PMID: 9074945. |
PubChem Compound | 9915614 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume